4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound characterized by its unique structure, which includes multiple pyrimidine rings and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine rings, followed by the introduction of the piperazine and morpholine groups. Common reagents used in these reactions include dimethylformamide (DMF), sodium hydride (NaH), and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
- Heusler compounds
- Zwitterions
Uniqueness
4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrimidine rings and morpholine moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C19H27N7O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-[4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H27N7O/c1-14-12-17(23-19(22-14)26-8-10-27-11-9-26)24-4-6-25(7-5-24)18-15(2)16(3)20-13-21-18/h12-13H,4-11H2,1-3H3 |
InChI Key |
KMKPWARQTXYLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4C)C |
Origin of Product |
United States |
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